molecular formula C7H10O2 B14451453 5-Methylhexa-2,4-dienoic acid CAS No. 79695-53-7

5-Methylhexa-2,4-dienoic acid

Cat. No.: B14451453
CAS No.: 79695-53-7
M. Wt: 126.15 g/mol
InChI Key: USVPNLRUHJWRFA-UHFFFAOYSA-N
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Description

5-Methylhexa-2,4-dienoic acid is an organic compound that belongs to the class of α,β-unsaturated monocarboxylic acids. It is structurally characterized by a six-carbon chain with two conjugated double bonds and a carboxylic acid group. This compound is a derivative of sorbic acid, which is known for its antimicrobial properties and is commonly used as a food preservative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhexa-2,4-dienoic acid can be achieved through various methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketones in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This one-pot synthesis method yields multi-substituted 2,4-dienamides, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of photochemical strategies, such as photocatalytic esterification, has gained popularity in recent years. These methods involve the use of organic photocatalysts and visible light to drive the reaction, resulting in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated acids or alcohols.

Scientific Research Applications

5-Methylhexa-2,4-dienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylhexa-2,4-dienoic acid involves its interaction with cellular components. As a Bronsted acid, it donates protons to acceptor molecules, influencing various biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

    Sorbic Acid: A structurally similar compound with antimicrobial properties, commonly used as a food preservative.

    Hexa-2,4-dienoic Acid: Another derivative of sorbic acid with similar chemical properties.

Uniqueness

5-Methylhexa-2,4-dienoic acid is unique due to its specific methyl substitution, which enhances its chemical reactivity and stability compared to its analogs. This makes it particularly valuable in industrial applications where stability and reactivity are crucial .

Properties

CAS No.

79695-53-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

5-methylhexa-2,4-dienoic acid

InChI

InChI=1S/C7H10O2/c1-6(2)4-3-5-7(8)9/h3-5H,1-2H3,(H,8,9)

InChI Key

USVPNLRUHJWRFA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC(=O)O)C

Origin of Product

United States

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